molecular formula C11H20N2O5 B2883979 N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide CAS No. 1796278-59-5

N'-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No.: B2883979
CAS No.: 1796278-59-5
M. Wt: 260.29
InChI Key: BHYOVRLPSISCPU-UHFFFAOYSA-N
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Description

N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound. It is characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. The compound also contains a 2,2-dimethoxyethyl group and an oxolan-2-ylmethyl group, which contribute to its unique chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Could be used in the production of polymers, coatings, or other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could be:

    Step 1: Preparation of the oxamide intermediate by reacting oxalic acid with a suitable amine under acidic or basic conditions.

    Step 2: Introduction of the 2,2-dimethoxyethyl group through alkylation reactions.

    Step 3: Attachment of the oxolan-2-ylmethyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced amide or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-(2,2-Dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: Similar in structure but lacks the oxamide group.

    N,N’-Diethyl-2,2-dimethoxyethylamine: Contains the 2,2-dimethoxyethyl group but differs in other functional groups.

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-16-9(17-2)7-13-11(15)10(14)12-6-8-4-3-5-18-8/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOVRLPSISCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1CCCO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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